Raloxifene 6-glucuronide

Description

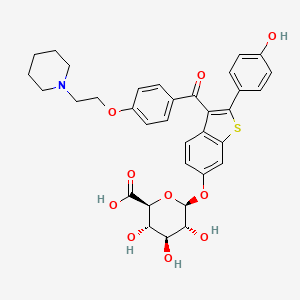

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35NO10S/c36-21-8-4-20(5-9-21)32-26(27(37)19-6-10-22(11-7-19)43-17-16-35-14-2-1-3-15-35)24-13-12-23(18-25(24)46-32)44-34-30(40)28(38)29(39)31(45-34)33(41)42/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPMSLSINDGEPM-WKRHDJAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35NO10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174264-50-7 | |

| Record name | Raloxifene 6-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174264507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RALOXIFENE 6-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446O3AY2S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Raloxifene 6-glucuronide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of Raloxifene (B1678788) 6-glucuronide, a primary metabolite of the selective estrogen receptor modulator (SERM), Raloxifene. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Properties

Raloxifene 6-glucuronide is formed in the body through the glucuronidation of Raloxifene, a process primarily mediated by the UGT1A1 and UGT1A8 enzymes. This metabolic conversion attaches a glucuronic acid moiety to the core Raloxifene structure, significantly altering its physicochemical properties.

The chemical structure of this compound is presented below:

(Image of the chemical structure of this compound would be placed here in a real whitepaper)

Caption: Chemical structure of this compound.

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid | [1] |

| Synonyms | Ral-6-Gluc | [2] |

| CAS Number | 174264-50-7 | [1][2][3] |

| Molecular Formula | C₃₄H₃₅NO₁₀S | [1][2][3][4] |

| Molecular Weight | 649.71 g/mol | [3][4] |

| Melting Point | 210-214 °C (decomposes) | [5][6] |

| Solubility | Soluble in DMSO. Slightly soluble in Methanol (when heated). | [2][6] |

| pKa | Data not available | |

| Appearance | Solid | [2] |

Biological Activity and Signaling Pathways

This compound is a significant metabolite of Raloxifene and exhibits biological activity, primarily through its interaction with estrogen receptors (ERs). It binds to both ERα and ERβ, albeit with a reported IC50 value of 290 nM for the estrogen receptor, which is higher than that of the parent compound, Raloxifene.[2][5][7] The binding of Raloxifene and its metabolites to ERs can initiate a cascade of downstream signaling events that regulate gene expression and cellular function. The tissue-selective effects of SERMs like Raloxifene are attributed to their ability to act as either estrogen agonists or antagonists depending on the tissue type and the specific ER subtype present.

The following diagram illustrates the general signaling pathway of estrogen receptors and the potential points of modulation by this compound.

Caption: Estrogen Receptor Signaling Pathway Modulation by this compound.

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound based on available literature.

Synthesis of this compound

Protocol: Enzymatic Synthesis via Bioconversion

This protocol is based on the principle of using microorganisms that express UDP-glucuronosyltransferases (UGTs) to convert Raloxifene into its glucuronide metabolites.

-

Microorganism Culture: A suitable microorganism, such as Streptomyces sp., known to produce UGTs, is cultured in an appropriate growth medium until a sufficient cell density is reached.

-

Substrate Addition: Raloxifene is added to the microbial culture. The final concentration of Raloxifene should be optimized to maximize conversion while minimizing toxicity to the microorganisms.

-

Incubation: The culture is incubated under controlled conditions (temperature, pH, aeration) for a specific period to allow for the bioconversion of Raloxifene to this compound.

-

Extraction: After incubation, the culture broth is harvested. The cells are separated from the supernatant by centrifugation. The supernatant, containing the glucuronide metabolite, is then subjected to extraction using a suitable organic solvent.

-

Purification: The extracted product is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to isolate this compound from other metabolites and impurities.

-

Characterization: The purified product is characterized using analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

References

- 1. researchgate.net [researchgate.net]

- 2. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Development and validation of ultra-high-performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

A Comprehensive Technical Guide to the Synthesis and Purification of Raloxifene 6-Glucuronide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Raloxifene 6-glucuronide, a primary metabolite of the selective estrogen receptor modulator (SERM), Raloxifene. This document details established methodologies for both enzymatic and chemical synthesis, alongside robust purification protocols essential for obtaining high-purity standards for research and drug development. Quantitative data is summarized in structured tables for clear comparison, and key experimental workflows are illustrated with detailed diagrams.

Introduction to Raloxifene and its Glucuronidation

Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women. It undergoes extensive first-pass metabolism in the liver and intestines, primarily through glucuronidation, leading to the formation of Raloxifene-6-glucuronide (Ral-6-Gluc) and Raloxifene-4'-glucuronide (Ral-4'-Gluc). These metabolites are formed by the action of UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A1, UGT1A8, UGT1A9, and UGT1A10 being the key isoforms involved in this biotransformation. The 6-glucuronide conjugate is a significant metabolite and a crucial standard for pharmacokinetic and metabolic studies.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: enzymatic synthesis, which mimics the biological metabolic pathway, and chemical synthesis, which offers an alternative for larger-scale production.

Enzymatic Synthesis

Enzymatic synthesis provides a biomimetic approach to producing this compound. This can be accomplished using various biological systems, including human liver microsomes, intestinal microsomes, or recombinant UGT enzymes. A bioconversion method utilizing microorganisms has also been reported.

Human liver and intestinal microsomes contain a mixture of UGT enzymes capable of glucuronidating Raloxifene at the 6-position.

Experimental Protocol:

-

Incubation Mixture: Prepare an incubation mixture containing Raloxifene (substrate), human liver or intestinal microsomes (enzyme source), and uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) (cosubstrate) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). The mixture may also contain a pore-forming agent like alamethicin (B1591596) to ensure UDPGA access to the enzyme's active site within the microsomal lumen.

-

Reaction Conditions: Incubate the mixture at 37°C with gentle agitation. The reaction time can vary depending on the desired conversion and should be optimized.

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727), to precipitate the proteins.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. The supernatant containing the this compound can then be collected for purification.

For a more specific synthesis, recombinant human UGT enzymes, particularly UGT1A1 and UGT1A8, can be used.[1] This method avoids the formation of other metabolites that may be produced by the mixture of enzymes present in microsomes.

Experimental Protocol:

-

Reaction Setup: Combine Raloxifene, a specific recombinant UGT isoform (e.g., UGT1A1 or UGT1A8), and UDPGA in a reaction buffer.

-

Incubation: Incubate the reaction mixture under optimized conditions (temperature, pH, and time).

-

Termination and Work-up: Terminate the reaction and process the sample as described for the microsomal method.

A microbial biotransformation method offers a scalable and potentially cost-effective route for producing Raloxifene glucuronides.

Experimental Protocol:

-

Culture Preparation: Cultivate a suitable strain of Streptomyces sp. in an appropriate growth medium.

-

Biotransformation: Introduce Raloxifene to the microbial culture. The microorganisms' enzymatic machinery will convert the Raloxifene into its glucuronide metabolites.

-

Extraction: After a suitable incubation period, extract the metabolites from the culture medium. This typically involves separating the microbial cells and then using liquid-liquid extraction or solid-phase extraction to isolate the glucuronides from the aqueous medium.

-

Purification: The crude extract containing the glucuronides is then subjected to further purification steps.[2]

Chemical Synthesis

Chemical synthesis provides a robust and scalable method for producing this compound, particularly when large quantities are required. The Koenigs-Knorr reaction is a classic and widely used method for the formation of O-glycosidic bonds.

Conceptual Experimental Protocol (based on Koenigs-Knorr reaction):

-

Protection of Raloxifene: The 4'-hydroxyl group of Raloxifene needs to be selectively protected to ensure glucuronidation occurs at the desired 6-position. This can be achieved using a suitable protecting group, such as a benzyl (B1604629) or silyl (B83357) ether.

-

Glycosylation: The protected Raloxifene is then reacted with a protected glucuronic acid donor, such as acetobromo-α-D-glucuronic acid methyl ester, in the presence of a promoter, typically a silver or mercury salt (e.g., silver carbonate or silver triflate). This reaction forms the β-glucuronide linkage.

-

Deprotection: The protecting groups on both the Raloxifene moiety and the glucuronic acid are removed. This usually involves a two-step process:

-

Saponification (e.g., with sodium hydroxide (B78521) in methanol) to hydrolyze the methyl ester of the glucuronic acid to the carboxylic acid and remove the acetyl protecting groups.

-

Hydrogenolysis (e.g., using palladium on carbon and hydrogen gas) to remove the benzyl protecting group from the 4'-hydroxyl of Raloxifene.

-

-

Purification: The final product is purified using chromatographic techniques to remove any unreacted starting materials, by-products, and deprotection reagents.

Diagrams of Key Processes

Purification of this compound

Purification of the synthesized this compound is critical to remove unreacted starting materials, by-products, and reagents from the synthesis. A combination of solid-phase extraction and preparative high-performance liquid chromatography (HPLC) is commonly employed.

Solid-Phase Extraction (SPE)

SPE is an effective preliminary purification step to remove salts and highly polar or nonpolar impurities from the crude reaction mixture.

Experimental Protocol:

-

Cartridge Selection: Choose an appropriate SPE cartridge. A reversed-phase sorbent (e.g., C18) is suitable for retaining the relatively nonpolar Raloxifene and its glucuronide while allowing polar impurities to pass through.

-

Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the stationary phase.

-

Sample Loading: Load the crude synthesis product, dissolved in a suitable solvent, onto the conditioned cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to elute polar impurities.

-

Elution: Elute the this compound and any remaining Raloxifene with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Concentration: Evaporate the solvent from the collected eluate to concentrate the product for the next purification step.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is the final and most crucial step to achieve high-purity this compound.

Experimental Protocol:

-

Column: A reversed-phase column (e.g., C18 or phenyl-hexyl) with a suitable particle size and dimensions for preparative scale is typically used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed to achieve good separation between Raloxifene and its glucuronide.

-

Injection and Elution: Dissolve the concentrated eluate from the SPE step in the mobile phase and inject it onto the preparative HPLC column. Run the gradient program to separate the components.

-

Fraction Collection: Monitor the column effluent with a UV detector and collect the fractions corresponding to the this compound peak.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC or LC-MS to confirm the purity of the product.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a solid.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and purification of this compound. Note that specific values can vary depending on the exact experimental conditions.

Table 1: Comparison of Synthesis Methods for this compound

| Synthesis Method | Key Reagents/System | Typical Reaction Time | Estimated Yield | Key Advantages | Key Disadvantages |

| Enzymatic (Microsomes) | Human Liver/Intestinal Microsomes, UDPGA | 1-4 hours | Variable, typically low for preparative scale | Biomimetic, produces biologically relevant isomer | Low yield, complex mixture of metabolites |

| Enzymatic (Recombinant) | Recombinant UGT1A1/UGT1A8, UDPGA | 2-8 hours | Moderate | High specificity, cleaner product | Higher cost of recombinant enzymes |

| Bioconversion | Streptomyces sp. culture | 24-72 hours | Potentially high | Scalable, potentially cost-effective | Requires microbial culture expertise |

| Chemical Synthesis | Protected Raloxifene, Glucuronic Acid Donor, Promoter | 24-48 hours | Moderate to High | Scalable, high yield | Multi-step, requires protection/deprotection |

Table 2: Purification Parameters and Expected Outcomes

| Purification Step | Method | Typical Sorbent/Column | Elution Solvents | Expected Recovery | Expected Purity |

| Initial Cleanup | Solid-Phase Extraction (SPE) | C18 | Methanol or Acetonitrile | >85%[3] | 60-80% |

| Final Purification | Preparative HPLC | C18, Phenyl-Hexyl | Acetonitrile/Water with Formic Acid or Ammonium Acetate | >70% | >95% |

Conclusion

The synthesis and purification of this compound are essential for advancing research into the metabolism and pharmacokinetics of Raloxifene. This guide has provided an overview of the primary enzymatic and chemical synthesis methods, as well as detailed purification protocols. For researchers requiring a biologically relevant isomer, enzymatic synthesis using recombinant UGTs offers high specificity. For larger-scale production, chemical synthesis, although more complex, provides a more scalable route. A multi-step purification process involving solid-phase extraction and preparative HPLC is crucial for obtaining the high-purity material necessary for use as an analytical standard in drug development and scientific research. The choice of the optimal method will depend on the specific requirements of the research, including the desired quantity, purity, and available resources.

References

The Biological Activity of Raloxifene 6-Glucuronide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene (B1678788), a selective estrogen receptor modulator (SERM), is a cornerstone in the prevention and treatment of osteoporosis and the reduction of invasive breast cancer risk in postmenopausal women.[1][2] Upon oral administration, raloxifene undergoes extensive first-pass metabolism, primarily through glucuronidation, leading to the formation of several metabolites, with raloxifene-6-glucuronide being one of the most prominent.[3][4] Understanding the biological activity of this major metabolite is crucial for a comprehensive grasp of raloxifene's overall pharmacological profile, including its efficacy and tissue selectivity. This technical guide provides an in-depth analysis of the biological activity of raloxifene 6-glucuronide, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated pathways and workflows.

Quantitative Biological Data

The biological activity of this compound is significantly attenuated compared to its parent compound, raloxifene. This is primarily attributed to its substantially lower binding affinity for the estrogen receptor (ER). The following table summarizes the key quantitative data available for this compound.

| Parameter | This compound | Raloxifene | Reference |

| Estrogen Receptor Binding Affinity (IC50) | 290 µM | ~0.05 nM (50 pM) | [5][6] |

| Anti-proliferative Activity in MCF-7 Cells | >100-fold less potent than Raloxifene | Potent inhibitor | [7] |

Experimental Protocols

The characterization of the biological activity of this compound involves a series of standard in vitro assays. Below are detailed methodologies for the key experiments cited in the literature.

Competitive Estrogen Receptor Binding Assay

This assay is fundamental in determining the affinity of a compound for the estrogen receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for binding to the estrogen receptor.

Materials:

-

Rat uterine cytosol (as a source of estrogen receptors)

-

[3H]-Estradiol (radioligand)

-

This compound (test compound)

-

Unlabeled estradiol (B170435) (for standard curve)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation cocktail and counter

Procedure:

-

Preparation of Rat Uterine Cytosol: Uteri from immature female rats are homogenized in a suitable buffer and centrifuged to obtain the cytosolic fraction containing estrogen receptors.[8]

-

Assay Setup: In assay tubes, a fixed concentration of [3H]-Estradiol is incubated with the uterine cytosol preparation in the presence of increasing concentrations of either unlabeled estradiol (for the standard curve) or the test compound (this compound).[8]

-

Incubation: The mixture is incubated to allow competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Methods such as dextran-coated charcoal are used to separate the receptor-bound [3H]-Estradiol from the free radioligand.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is then determined from the resulting sigmoidal curve.[9]

MCF-7 Cell Proliferation Assay (MTT Assay)

This assay assesses the anti-estrogenic activity of a compound by measuring its ability to inhibit the proliferation of estrogen-dependent breast cancer cells.

Objective: To evaluate the anti-proliferative effect of this compound on MCF-7 human breast cancer cells.

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

This compound

-

Estradiol (to stimulate proliferation)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: MCF-7 cells are seeded into 96-well plates and allowed to attach overnight.[10]

-

Treatment: The cells are then treated with various concentrations of this compound in the presence of a fixed concentration of estradiol to stimulate proliferation. Control wells receive estradiol only or vehicle.

-

Incubation: The plates are incubated for a period of 3 to 6 days to allow for cell proliferation.[11]

-

MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.[1]

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of inhibition of cell proliferation is calculated relative to the estradiol-stimulated control.

In Vitro Bone Resorption Assay

This assay evaluates the effect of a compound on the bone-resorbing activity of osteoclasts.

Objective: To determine if this compound can inhibit osteoclast-mediated bone resorption.

Materials:

-

Osteoclast precursor cells (e.g., from rat or mouse bone marrow)

-

Cell culture medium with osteoclast differentiation factors (M-CSF and RANKL)

-

This compound

-

Staining solution for resorption pits (e.g., Toluidine Blue or von Kossa stain)[5]

-

Microscope with image analysis software

Procedure:

-

Osteoclast Differentiation: Osteoclast precursors are cultured on bone slices or calcium phosphate-coated plates in the presence of M-CSF and RANKL to induce their differentiation into mature, bone-resorbing osteoclasts.[3]

-

Treatment: Differentiated osteoclasts are then treated with various concentrations of this compound.

-

Incubation: The cultures are incubated for several days to allow for bone resorption to occur.

-

Cell Removal and Staining: The osteoclasts are removed from the bone slices, and the resorption pits are stained.

-

Quantification: The number and area of the resorption pits are quantified using microscopy and image analysis software.[3]

-

Data Analysis: The inhibitory effect of this compound on bone resorption is determined by comparing the resorbed area in treated cultures to that in untreated controls.

Signaling Pathways and Workflows

Raloxifene Metabolism and Action

Raloxifene exerts its effects by binding to estrogen receptors, which then modulate the transcription of target genes. Its major metabolite, this compound, has significantly lower affinity for these receptors, leading to reduced biological activity. The process of enterohepatic recirculation, where the glucuronide is excreted in the bile and can be deconjugated back to the active parent compound by gut microbiota, plays a significant role in the overall pharmacokinetics of raloxifene.[4]

Caption: Metabolic pathway of Raloxifene highlighting the formation and potential enterohepatic circulation of this compound.

Experimental Workflow for Characterizing this compound Activity

A structured workflow is employed to systematically evaluate the biological activity of this compound, starting from receptor binding and progressing to cellular and functional assays.

Caption: A typical experimental workflow for the comprehensive biological characterization of this compound.

Conclusion

The available evidence strongly indicates that this compound possesses significantly lower intrinsic biological activity compared to the parent drug, raloxifene. Its weak affinity for the estrogen receptor translates to a markedly reduced capacity to modulate estrogen-dependent cellular processes such as breast cancer cell proliferation. While it is the major circulating metabolite, its direct contribution to the therapeutic effects of raloxifene is likely minimal. However, the potential for in vivo deconjugation back to the active parent compound through enterohepatic recirculation underscores the importance of considering the metabolic fate of raloxifene in understanding its overall pharmacological profile. Further research focusing on the tissue-specific deconjugation of this compound could provide deeper insights into the selective actions of raloxifene.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 3. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]

- 4. Bone Resorption Assay [en.bio-protocol.org]

- 5. Bone Resorption Assay [bio-protocol.org]

- 6. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 10. japsonline.com [japsonline.com]

- 11. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Glucuronidation of Raloxifene: A Technical Overview of UGT1A1 and UGT1A8 Involvement in 6-Glucuronide Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enzymatic formation of raloxifene-6-glucuronide, a critical metabolic pathway for the selective estrogen receptor modulator, raloxifene (B1678788). The focus is on the roles of two key UDP-glucuronosyltransferase (UGT) enzymes: UGT1A1 and UGT1A8. This document summarizes key quantitative kinetic data, details common experimental protocols, and presents visual workflows to facilitate a comprehensive understanding of the metabolic process.

Raloxifene is extensively metabolized through glucuronidation to form raloxifene-6-glucuronide (ral-6-Gluc) and raloxifene-4'-glucuronide (ral-4'-Gluc).[1][2][3] This process, occurring primarily in the liver and intestine, is a major contributor to the presystemic clearance of the drug.[4][5] The UGT1A subfamily of enzymes, particularly UGT1A1 and the extrahepatic UGT1A8, are the primary catalysts for the formation of both glucuronide conjugates.[2][4]

Quantitative Analysis of Enzyme Kinetics

The kinetic parameters for the formation of raloxifene-6-glucuronide by UGT1A1 and UGT1A8 have been characterized in several studies. The following tables summarize the reported Michaelis-Menten constants (Km) and maximum velocity (Vmax) values, providing a comparative view of the enzymes' efficiency in catalyzing this reaction.

Table 1: Kinetic Parameters for Raloxifene 6-Glucuronide Formation by Recombinant Human UGT1A8

| Parameter | Value | Unit | Source |

| Apparent Km | 7.9 | µM | [4] |

| Vmax | 0.61 | nmol/min/mg protein | [4] |

Table 2: Comparative Glucuronidation Activities of Recombinant Human UGT Isoforms for Raloxifene-6-Glucuronide Formation

| UGT Isoform | Relative Activity Ranking (Humans) | Source |

| UGT1A1 | > UGT1A8 > UGT1A9 | [6] |

Note: Kinetic parameters for raloxifene glucuronidation by expressed UGT1A1 could not be determined in one study due to limited substrate solubility.[4]

Experimental Protocols

The characterization of raloxifene glucuronidation is typically performed using in vitro assay systems. The following sections detail the common methodologies employed in these key experiments.

In Vitro Glucuronidation Assay Using Recombinant UGT Enzymes

This protocol is designed to assess the activity of specific UGT isoforms in metabolizing raloxifene.

1. Reagents and Materials:

-

Recombinant human UGT1A1 and UGT1A8 enzymes (often from baculovirus-infected insect cells)

-

Raloxifene hydrochloride

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt

-

Magnesium chloride (MgCl2)

-

Tris-HCl buffer (pH 7.4)

-

Alamethicin (B1591596) (to permeabilize microsomal vesicles)

-

Acetonitrile (B52724) and methanol (B129727) (for reaction termination and sample preparation)

-

Internal standard for analytical quantification

2. Incubation Procedure:

-

A typical incubation mixture contains Tris-HCl buffer, MgCl2, alamethicin, recombinant UGT enzyme, and raloxifene.

-

The reaction is initiated by the addition of UDPGA.

-

Incubations are carried out in a shaking water bath, typically at 37°C.

-

The reaction is terminated by the addition of ice-cold acetonitrile or methanol.

3. Sample Analysis:

-

Following termination, samples are centrifuged to precipitate protein.

-

The supernatant is then analyzed by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to quantify the formation of raloxifene-6-glucuronide.[1]

Glucuronidation Assay Using Human Liver and Intestinal Microsomes

This protocol evaluates raloxifene metabolism in a more physiologically relevant matrix.

1. Reagents and Materials:

-

Pooled human liver microsomes (HLM) or human intestinal microsomes (HIM)

-

All reagents listed for the recombinant enzyme assay.

2. Incubation Procedure:

-

The incubation mixture is similar to the recombinant enzyme assay, with HLM or HIM replacing the specific UGT isoform.

-

Microsomes are pre-incubated with alamethicin to ensure access of UDPGA to the enzyme active site.[4]

-

The reaction is initiated with UDPGA and incubated at 37°C.

-

Termination and sample processing are performed as described above.

3. Data Analysis:

-

The rate of raloxifene-6-glucuronide formation is determined.

-

Kinetic parameters (Km and Vmax) are calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.

Caption: Workflow for in vitro raloxifene glucuronidation assay with recombinant UGT enzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of raloxifene glucuronidation: potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Portal [rex.libraries.wsu.edu]

- 4. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Raloxifene glucuronidation in liver and intestinal microsomes of humans and monkeys: contribution of UGT1A1, UGT1A8 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Glucuronidation of Raloxifene: A Comparative Analysis of In Vitro and In Vivo Metabolism

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Raloxifene (B1678788), a selective estrogen receptor modulator (SERM), undergoes extensive first-pass metabolism, primarily through glucuronidation, which significantly limits its oral bioavailability to approximately 2%.[1][2] This comprehensive guide delves into the intricate metabolic pathways of Raloxifene, focusing on the formation of its two major glucuronide metabolites: raloxifene-6-glucuronide (Ral-6-G) and raloxifene-4'-glucuronide (Ral-4'-G).[1][3] We will explore the key UDP-glucuronosyltransferase (UGT) enzymes responsible for this biotransformation and compare the metabolic profiles observed in in vitro systems with the outcomes of in vivo studies. This document aims to provide a detailed technical resource, complete with quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding of Raloxifene's metabolic fate.

Introduction to Raloxifene Metabolism

Raloxifene's therapeutic efficacy is intrinsically linked to its metabolic profile. The extensive glucuronidation in the gastrointestinal tract and liver is the principal reason for its low systemic availability.[1][4] The two primary metabolites, Ral-6-G and Ral-4'-G, are formed by the covalent attachment of glucuronic acid to the parent molecule.[3] This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). Understanding the specific UGT isoforms involved, their tissue-specific expression, and their kinetic properties is crucial for predicting drug-drug interactions, understanding interindividual variability in drug response, and developing strategies to enhance bioavailability.

Key UGT Enzymes in Raloxifene Glucuronidation

In vitro studies utilizing recombinant human UGT enzymes and tissue microsomes have identified several key isoforms responsible for Raloxifene glucuronidation.

-

Hepatic UGTs: In the liver, UGT1A1 and UGT1A9 are the primary enzymes involved in Raloxifene glucuronidation.[3][5] Notably, UGT1A1 is primarily responsible for the formation of Ral-6-G.[3][6]

-

Extra-hepatic (Intestinal) UGTs: The intestine plays a significant role in the presystemic clearance of Raloxifene.[4][6] The key intestinal UGTs are UGT1A8 and UGT1A10 .[3][5][6] UGT1A8 can form both Ral-6-G and Ral-4'-G, while UGT1A10 appears to only form the 4'-glucuronide.[6]

The relative contribution of these enzymes highlights the importance of both hepatic and intestinal first-pass metabolism in determining the overall pharmacokinetic profile of Raloxifene.

Quantitative Analysis of Raloxifene Glucuronidation: In Vitro Data

Kinetic studies using human liver microsomes, intestinal microsomes, and expressed UGT enzymes provide valuable quantitative data on the efficiency of Raloxifene glucuronidation.

| Enzyme/System | Metabolite | Km (µM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |

| Expressed UGT1A8 | Ral-6-G | 7.9 | 0.61 | 77.2 | [6] |

| Ral-4'-G | 59 | 2.0 | 33.9 | [6] | |

| Human Intestinal Microsomes | Ral-6-G | - | - | 17 | [6] |

| Ral-4'-G | - | - | 95 | [6] | |

| Human Liver Microsomes | Ral-6-G | - | - | Significantly lower than intestinal | [6] |

| Ral-4'-G | - | - | Significantly lower than intestinal | [6] | |

| Rat Duodenum S9 (4-week-old) | Ral-6-G | 1.22 ± 0.33 | 16.71 ± 0.97 (pmol/mg/min) | - | [1] |

| Ral-4'-G | - | - | - | [1] | |

| Rat Duodenum S9 (11-week-old) | Ral-6-G | 2.03 ± 0.39 | 94.18 ± 4.41 (pmol/mg/min) | - | [1] |

| Ral-4'-G | - | - | - | [1] |

Note: Kinetic parameters for UGT1A1 could not be determined due to limited substrate solubility in the cited study.[6]

In Vivo Metabolism and Pharmacokinetics

In vivo studies in humans and animal models confirm the extensive first-pass glucuronidation of Raloxifene.

-

Human Studies: Following oral administration in humans, unconjugated Raloxifene accounts for less than 1% of the total radiolabeled material in plasma.[2] The glucuronide conjugates are the predominant circulating species, with Ral-4'-G comprising approximately 70% of the total Raloxifene glucuronides.[3] The plasma elimination half-life of Raloxifene is approximately 27.7 hours after oral dosing, which is influenced by enterohepatic cycling of the glucuronide metabolites.[2]

-

Animal Studies: Studies in pigs have demonstrated that the gut is the dominant organ for the first-pass extraction of Raloxifene, with over 70% being metabolized in the intestine.[4] The hepatic extraction was found to be around 50%.[4] In rats, age-dependent differences in duodenal glucuronidation have been observed, with younger rats showing significantly lower metabolic rates and consequently higher oral bioavailability.[1]

Experimental Protocols

In Vitro Glucuronidation Assay Using Human Liver and Intestinal Microsomes

This protocol is a synthesized representation of methodologies described in the cited literature.[6][7]

-

Microsome Preparation: Pooled human liver or intestinal microsomes are used as the enzyme source.

-

Incubation Mixture: A typical incubation mixture contains:

-

Raloxifene (at various concentrations to determine kinetics)

-

Human liver or intestinal microsomes (e.g., 0.1-0.5 mg/mL)

-

UDP-glucuronic acid (UDPGA) as the co-factor (e.g., 2-5 mM)

-

Magnesium chloride (MgCl2) (e.g., 5-10 mM)

-

A buffer solution (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4)

-

Alamethicin (a pore-forming peptide to disrupt microsomal latency, e.g., 50 µg/mg protein)

-

-

Incubation Conditions: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) before the reaction is initiated by the addition of UDPGA. The reaction is allowed to proceed for a defined time (e.g., 30-120 minutes) at 37°C with gentle shaking.

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, often containing an internal standard for analytical quantification.

-

Sample Processing: The terminated reaction mixture is centrifuged to precipitate proteins. The supernatant is then collected for analysis.

-

Analytical Method: The formation of Ral-6-G and Ral-4'-G is quantified using a validated analytical method, typically high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).[8]

In Vivo Pharmacokinetic Study in Rats

This protocol is a generalized representation based on methodologies from cited studies.[1][9]

-

Animal Model: Male Wistar-Hannover or F344 rats are commonly used.[1][9]

-

Drug Administration:

-

Oral (PO): Raloxifene is formulated in a suitable vehicle (e.g., ethanol:PEG400:0.1% cellulose) and administered by oral gavage at a specific dose (e.g., 10 mg/kg).[1]

-

Intravenous (IV): For determining absolute bioavailability, Raloxifene is administered via the tail vein at a lower dose (e.g., 2 mg/kg).[1]

-

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, and 24 hours) post-dose.[1]

-

Plasma Preparation: Blood samples are centrifuged to obtain plasma, which is then stored at -80°C until analysis.[1]

-

Sample Analysis: Plasma concentrations of Raloxifene and its glucuronide metabolites are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (F%).

Visualizing Metabolic Pathways and Workflows

Raloxifene Glucuronidation Pathway

Caption: Raloxifene glucuronidation by hepatic and intestinal UGT enzymes.

In Vitro Metabolism Experimental Workflow

Caption: Workflow for a typical in vitro Raloxifene glucuronidation assay.

Conclusion

The metabolism of Raloxifene is a clear example of how extensive first-pass glucuronidation can significantly impact the oral bioavailability of a drug. The interplay between hepatic and intestinal UGT enzymes, particularly UGT1A1, UGT1A9, UGT1A8, and UGT1A10, dictates the metabolic fate of Raloxifene. In vitro studies using microsomes and recombinant enzymes have been instrumental in elucidating the roles of these specific UGTs and providing kinetic data that helps to explain the in vivo observations. The significant contribution of intestinal metabolism underscores the importance of considering extra-hepatic tissues in drug development. A thorough understanding of these metabolic pathways is essential for predicting drug disposition, assessing potential drug-drug interactions, and exploring novel formulation strategies to improve the therapeutic profile of Raloxifene.

References

- 1. Age-and Region-Dependent Disposition of Raloxifene in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Research Portal [rex.libraries.wsu.edu]

- 4. Extensive intestinal glucuronidation of raloxifene in vivo in pigs and impact for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of raloxifene glucuronidation: potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic inhibition and kinetics of raloxifene by pharmaceutical excipients in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Pharmacokinetics of raloxifene in male Wistar-Hannover rats: influence of complexation with hydroxybutenyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Raloxifene and its Glucuronide Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics of raloxifene (B1678788) and its primary glucuronide metabolites. The information is compiled from a comprehensive review of publicly available regulatory documents and scientific literature, offering a core resource for professionals in drug development and research.

Introduction

Raloxifene is a second-generation selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.[1] Its pharmacokinetic profile is characterized by rapid absorption followed by extensive first-pass metabolism, primarily through glucuronidation. This leads to low absolute bioavailability and a complex interplay of metabolic pathways and enterohepatic recirculation, which significantly influences its disposition and half-life.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of raloxifene and its major glucuronide metabolites have been characterized in various clinical studies. The following tables summarize the key parameters following a single oral dose of raloxifene hydrochloride. It is important to note that raloxifene's pharmacokinetics exhibit high within-subject variability, approximately 30%.[1]

Table 1: Mean (CV%) Pharmacokinetic Parameters of Raloxifene and its Glucuronide Metabolites Following a Single 120 mg Oral Dose of Raloxifene HCl

| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) |

| Raloxifene | 1.4 (41%) | ~6* | 33.7 (40%) | 27.7 |

| Raloxifene-4'-glucuronide | 290.4 (49%) | N/A | 4059.5 (48%) | 25.9 |

| Raloxifene-6-glucuronide | 63.3 (54%) | N/A | 1003.8 (52%) | 26.1 |

| Total Raloxifene | 339.2 (48%) | N/A | 5118.8 (47%) | 27.8 |

*Data sourced from FDA Clinical Pharmacology and Biopharmaceutics Review.[1][2] Tmax for raloxifene is influenced by enterohepatic cycling and is approximately 6 hours.[1] Specific Tmax values for the glucuronide metabolites are not consistently reported in publicly available data. Data for raloxifene-6,4'-diglucuronide in plasma is not widely available, likely due to its low concentrations.

Metabolic Pathways and Enterohepatic Recirculation

Raloxifene is not significantly metabolized by the cytochrome P450 system.[3] Instead, it undergoes extensive first-pass metabolism in the liver and intestines to form three primary glucuronide conjugates: raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-6,4'-diglucuronide.[1] Unconjugated raloxifene accounts for less than 1% of the total radiolabeled material in plasma.[1]

The glucuronide metabolites are excreted into the bile and enter the intestinal tract, where they can be deconjugated by bacterial β-glucuronidases. The resulting unconjugated raloxifene can then be reabsorbed into the systemic circulation. This process, known as enterohepatic recirculation, contributes to the prolonged plasma elimination half-life of raloxifene, which ranges from 27 to 32 hours.[3]

Metabolic Pathway of Raloxifene

Caption: Metabolic pathway of raloxifene to its glucuronide metabolites.

Enterohepatic Recirculation of Raloxifene

Caption: The enterohepatic recirculation of raloxifene.

Experimental Protocols

The following section outlines a typical experimental design for a clinical pharmacokinetic study of raloxifene.

Study Population

Healthy postmenopausal female volunteers are the typical study population for single-dose pharmacokinetic studies of raloxifene.[1] Subjects are usually screened for normal hepatic and renal function.

Dosing and Administration

A single oral dose of raloxifene hydrochloride (e.g., 60 mg or 120 mg) is administered to subjects after an overnight fast.[1]

Sample Collection

Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA) at predose (0 hours) and at multiple time points post-dose. A typical sampling schedule might include 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours after drug administration. Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -70°C) until analysis.

Bioanalytical Method

The quantification of raloxifene and its glucuronide metabolites in plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5]

-

Sample Preparation: A common sample preparation technique is solid-phase extraction (SPE) to isolate the analytes from the plasma matrix.[4][5]

-

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate raloxifene and its metabolites.

-

Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the detection and quantification of the analytes.

-

Validation: The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.[4][5]

Experimental Workflow

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Stability and Storage of Raloxifene 6-Glucuronide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for raloxifene (B1678788) 6-glucuronide, a primary metabolite of the selective estrogen receptor modulator (SERM), raloxifene. Understanding the stability profile of this metabolite is critical for accurate bioanalytical testing, pharmacokinetic studies, and overall drug development. This document synthesizes available data on storage, potential degradation pathways, and methodologies for stability assessment.

Core Concepts: Understanding Raloxifene and its Metabolism

Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in high-risk populations. Following oral administration, raloxifene undergoes extensive first-pass metabolism, primarily in the liver and intestines, through glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of several metabolites, with raloxifene-6-glucuronide being one of the most significant. Due to this extensive metabolism, the absolute bioavailability of the parent drug is low. The glucuronide metabolites are then subject to enterohepatic recycling, which influences the pharmacokinetic profile of raloxifene.

Recommended Storage Conditions

For long-term stability, raloxifene 6-glucuronide should be stored at -20°C .[1][2] This temperature is consistently recommended by commercial suppliers of the analytical standard. While some data suggests that glucuronide conjugates may be stable in dried blood spots under ambient conditions, equivalent to liquid samples stored at -80°C, the standard practice for purified compounds and solutions remains frozen storage to minimize degradation.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Notes |

| Solid (lyophilized powder) | -20°C | Protect from moisture. |

| Solution (in DMSO or other organic solvents) | -20°C | Minimize freeze-thaw cycles. |

| Biological Matrices (plasma, urine) | -20°C to -80°C | For long-term storage to prevent enzymatic and chemical degradation. |

Stability Profile and Potential Degradation Pathways

While specific quantitative stability data for this compound under various stress conditions is not extensively published in publicly available literature, insights can be drawn from studies on the parent compound, raloxifene, and general knowledge of glucuronide conjugate stability. A summary report on the stability of raloxifene and its glucuronides in human plasma and solution has been compiled, indicating that detailed stability data has been generated, though the full report is not publicly accessible.[3]

pH Stability

The stability of the glucuronide linkage is pH-dependent. Generally, glucuronides are susceptible to hydrolysis under both acidic and basic conditions, with the rate of hydrolysis increasing at pH extremes. Studies on the parent drug, raloxifene hydrochloride, have shown it to be susceptible to degradation under basic and oxidative conditions.[4] Specifically, raloxifene hydrochloride demonstrated hydrolysis in aqueous buffers, with the rate increasing with pH. After 5 days at 50°C, raloxifene hydrolyzed by 8.02%, 10.61%, and 23.81% in pH 5, 7, and 9 aqueous buffers, respectively.[5] This suggests that the glucuronide conjugate may also be more susceptible to hydrolysis at higher pH values.

Temperature Stability

As with most chemical compounds, elevated temperatures are expected to accelerate the degradation of this compound. The recommended storage at -20°C underscores its potential for degradation at higher temperatures. Long-term stability studies of testosterone (B1683101) and epitestosterone (B28515) glucuronides in urine showed they were stable for 22 months at 4°C and -20°C, but decreases in concentration were observed after 7 days at 37°C due to partial cleavage of the glucuronide bond. A similar trend would be expected for this compound.

Photostability

Forced degradation studies on raloxifene hydrochloride have shown it to be relatively stable under photolytic stress.[6] However, it is crucial to conduct specific photostability studies on this compound according to ICH guidelines to determine its intrinsic photostability.

Degradation Products

The primary degradation pathway for this compound is likely the hydrolysis of the glucuronide bond, which would yield raloxifene and glucuronic acid. Further degradation of the liberated raloxifene would then follow the pathways established for the parent drug, which can involve oxidation.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound in various matrices. These should be adapted and validated for specific laboratory conditions and analytical instrumentation.

Analytical Methodology

A validated stability-indicating analytical method is a prerequisite for any stability study. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the method of choice for the sensitive and specific quantification of raloxifene and its glucuronide metabolites in biological matrices.[7][8]

Table 2: Example LC-MS/MS Parameters for Raloxifene and its Glucuronides

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of raloxifene and its glucuronides |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions | Specific precursor/product ion pairs for raloxifene and this compound |

Stability Studies in Solution

Objective: To assess the stability of this compound in a standard solvent.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

-

Prepare working solutions at low and high concentrations.

-

Store aliquots of the working solutions at different temperatures (e.g., -20°C, 4°C, room temperature).

-

Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies).

-

Compare the concentration of the stored samples to freshly prepared samples.

Freeze-Thaw Stability in Biological Matrix

Objective: To evaluate the stability of the analyte after repeated freezing and thawing cycles.

Protocol:

-

Spike a biological matrix (e.g., human plasma, urine) with low and high concentrations of this compound.

-

Divide the samples into aliquots.

-

Freeze the samples at -20°C or -80°C for at least 24 hours.

-

Thaw the samples completely at room temperature.

-

Repeat the freeze-thaw cycle for a specified number of times (e.g., 3 to 5 cycles).

-

Analyze the samples and compare the concentrations to a control sample that has not undergone freeze-thaw cycles.

Bench-Top Stability in Biological Matrix

Objective: To determine the stability of the analyte in the matrix at room temperature for a period that simulates sample handling and processing time.

Protocol:

-

Spike a biological matrix with low and high concentrations of this compound.

-

Keep the samples at room temperature for a defined period (e.g., 4, 8, 12, 24 hours).

-

Analyze the samples and compare the concentrations to a control sample that was processed immediately after spiking.

Long-Term Stability in Biological Matrix

Objective: To assess the stability of the analyte under the intended long-term storage conditions.

Protocol:

-

Spike a biological matrix with low and high concentrations of this compound.

-

Store aliquots at the intended storage temperature (e.g., -20°C, -80°C).

-

Analyze the samples at various time points (e.g., 1, 3, 6, 12 months).

-

Compare the concentrations to the initial concentration at time zero.

Visualizations

Raloxifene Metabolism and Action Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Efflux and uptake transport and gut microbial reactivation of raloxifene glucuronides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. jddtonline.info [jddtonline.info]

- 7. Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Note: Quantification of Raloxifene 6-glucuronide in Human Plasma by LC-MS/MS

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. pragolab.sk [pragolab.sk]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Enzymatic Synthesis of Raloxifene 6-Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene (B1678788), a selective estrogen receptor modulator (SERM), is primarily metabolized in humans through glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The major metabolites are Raloxifene-6-glucuronide and Raloxifene-4'-glucuronide. The enzymatic synthesis of these metabolites is crucial for various applications, including their use as analytical standards, in vitro drug-drug interaction studies, and for investigating their pharmacological activity. This document provides detailed application notes and protocols for the in vitro synthesis of Raloxifene 6-glucuronide using recombinant human UGT enzymes. The primary UGT isoforms responsible for the formation of this compound are UGT1A1 and UGT1A8.[1][2][3][4]

Key UGT Enzymes and Their Kinetic Parameters

Several UGT isoforms can catalyze the glucuronidation of raloxifene. However, for the specific synthesis of this compound, UGT1A1 and UGT1A8 are the most relevant enzymes.[1][2][3] While kinetic parameters for UGT1A1 with raloxifene are difficult to determine due to substrate solubility issues, data for UGT1A8 is available.[1][3]

Table 1: Kinetic Parameters of UGT1A8 for Raloxifene Glucuronidation [1][3]

| UGT Isoform | Metabolite | Apparent Km (μM) | Apparent Vmax (nmol/min/mg protein) |

| UGT1A8 | This compound | 7.9 | 0.61 |

Experimental Workflow

The overall workflow for the enzymatic synthesis of this compound involves preparation of reagents, execution of the enzymatic reaction, termination of the reaction, and finally, analysis of the product.

Caption: General workflow for the enzymatic synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Recombinant UGT1A8

This protocol is optimized for the synthesis of this compound using commercially available recombinant human UGT1A8 expressed in a system like baculovirus-infected insect cells (e.g., BACULOSOMES®).

Materials:

-

Recombinant human UGT1A8 enzyme

-

Raloxifene hydrochloride (substrate)

-

Uridine 5'-diphosphoglucuronic acid trisodium (B8492382) salt (UDPGA; cofactor)

-

Alamethicin (B1591596) (pore-forming agent to disrupt microsomal latency)

-

Tris-HCl buffer (100 mM, pH 7.5 at 37°C)

-

Magnesium chloride (MgCl₂)

-

Bovine Serum Albumin (BSA, optional, can improve enzyme stability)

-

Acetonitrile (for reaction termination)

-

Formic acid (for sample acidification)

-

Ultrapure water

Equipment:

-

Thermomixer or water bath set to 37°C

-

Microcentrifuge

-

Vortex mixer

-

Analytical balance

-

pH meter

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Raloxifene Stock Solution (10 mM): Dissolve an appropriate amount of Raloxifene hydrochloride in a suitable solvent (e.g., methanol (B129727) or DMSO). Further dilute in the reaction buffer to the desired working concentrations.

-

UDPGA Stock Solution (40 mM): Dissolve UDPGA in ultrapure water. Prepare fresh or store in aliquots at -20°C.

-

Alamethicin Stock Solution (5 mg/mL): Dissolve alamethicin in ethanol.

-

Reaction Buffer: 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂.

-

-

Enzyme Activation (Pre-incubation):

-

In a microcentrifuge tube, prepare a pre-incubation mix containing the recombinant UGT1A8 enzyme and alamethicin in the reaction buffer.

-

The final concentration of alamethicin should be around 10-50 µg/mL.[5] The optimal concentration may need to be determined empirically.

-

Incubate the mixture for 15 minutes on ice or at room temperature to allow for the permeabilization of the microsomal membrane.

-

-

Enzymatic Reaction:

-

To the pre-incubated enzyme mixture, add the raloxifene substrate. The final concentration of raloxifene should ideally be around its Km value (approximately 8 µM) to ensure a good reaction rate.

-

Pre-warm the mixture at 37°C for 3-5 minutes.

-

Initiate the reaction by adding the UDPGA cofactor. The final concentration of UDPGA should be in excess, typically 2-5 mM.

-

The final reaction volume can be scaled as needed (e.g., 100 µL or 1 mL). A typical final reaction mixture composition is provided in Table 2.

-

Incubate the reaction at 37°C for a defined period (e.g., 30, 60, 90, 120 minutes). The optimal incubation time should be determined by a time-course experiment to maximize product yield without significant product degradation or enzyme inactivation.

-

Table 2: Example Reaction Mixture Composition (100 µL final volume)

| Component | Stock Concentration | Volume to Add (µL) | Final Concentration |

| Tris-HCl (pH 7.5) | 1 M | 10 | 100 mM |

| MgCl₂ | 100 mM | 5 | 5 mM |

| Recombinant UGT1A8 | 1 mg/mL | 5 | 0.05 mg/mL |

| Alamethicin | 0.5 mg/mL | 2 | 10 µg/mL |

| Raloxifene | 80 µM | 10 | 8 µM |

| UDPGA | 40 mM | 10 | 4 mM |

| Ultrapure Water | - | 58 | - |

-

Reaction Termination:

-

Stop the reaction by adding an equal volume (e.g., 100 µL) of ice-cold acetonitrile.

-

Vortex the mixture vigorously to precipitate the proteins.

-

Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.

-

-

Sample Preparation for Analysis:

-

Carefully transfer the supernatant to a new tube or an HPLC vial.

-

Acidify the sample by adding a small amount of formic acid (e.g., to a final concentration of 0.1%) to improve chromatographic peak shape and ionization efficiency for LC-MS/MS analysis.

-

Protocol 2: Analytical Characterization of this compound by LC-MS/MS

This protocol outlines a general method for the detection and quantification of the synthesized this compound.

LC-MS/MS System:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column (e.g., Hypersil GOLD PFP) is suitable for separating raloxifene and its glucuronide metabolites.[6]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to elute the analytes. The exact gradient will need to be optimized based on the specific column and system.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).

-

Column Temperature: 30-40°C.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode. Both have been used for raloxifene and its metabolites.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for raloxifene and this compound. These transitions need to be determined by infusing the standards into the mass spectrometer.

-

Raloxifene: The precursor ion will be [M+H]⁺ at m/z 474.2.

-

This compound: The precursor ion will be [M+H]⁺ at m/z 650.2.

-

-

Collision Energy and other MS parameters: These will need to be optimized for each specific instrument to achieve maximum sensitivity.

Data Analysis:

-

The concentration of the synthesized this compound can be determined by comparing its peak area to a standard curve generated from a certified reference standard, if available. Alternatively, if the goal is preparative synthesis, the relative peak areas of the product and remaining substrate can be used to estimate the conversion efficiency.

Data Presentation

The quantitative data from the enzymatic synthesis should be summarized for clear comparison.

Table 3: Example of Data Summary for UGT Isoform Screening

| UGT Isoform | Substrate Concentration (µM) | Incubation Time (min) | This compound Formation Rate (pmol/min/mg protein) |

| UGT1A1 | 10 | 60 | Value |

| UGT1A8 | 10 | 60 | Value |

| UGT1A9 | 10 | 60 | Value |

| Control (no UDPGA) | 10 | 60 | Not Detected |

Visualization of the Enzymatic Reaction

The following diagram illustrates the core enzymatic reaction for the synthesis of this compound.

Caption: Enzymatic conversion of Raloxifene to this compound by UGT enzymes.

Troubleshooting and Considerations

-

Low Product Yield:

-

Enzyme Activity: Ensure the recombinant enzyme is active. Use a positive control substrate for the specific UGT isoform if available.

-

Alamethicin Concentration: Optimize the alamethicin concentration as excessive amounts can inhibit the enzyme, while insufficient amounts will result in low activity due to latency.

-

Substrate/Cofactor Concentration: Ensure that the concentrations of raloxifene and UDPGA are appropriate. Substrate inhibition has been observed for the formation of Raloxifene-4'-glucuronide, so it's important to test a range of raloxifene concentrations.

-

Incubation Time: Optimize the incubation time. The reaction may not be linear over extended periods.

-

-

Substrate Solubility: Raloxifene has limited aqueous solubility. Ensure it is fully dissolved in the stock solution and that the final concentration in the reaction mixture does not exceed its solubility limit in the aqueous buffer. The use of a small percentage of organic solvent (e.g., methanol or acetonitrile, typically <1%) in the final reaction mixture might be necessary, but its effect on enzyme activity must be evaluated.

-

Product Purity: For preparative synthesis, the reaction mixture will contain unreacted substrate, cofactor, and enzyme. Purification of this compound will be necessary, typically using preparative HPLC.

-

Enzyme Source: While this protocol focuses on recombinant UGTs, human liver microsomes (HLM) or intestinal microsomes can also be used as the enzyme source. However, these sources contain a mixture of UGTs and other drug-metabolizing enzymes, which may lead to the formation of other metabolites and make product purification more challenging.

These application notes and protocols provide a comprehensive guide for the enzymatic synthesis of this compound. Researchers should adapt and optimize these protocols based on their specific experimental goals and available resources.

References

- 1. Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Raloxifene glucuronidation in liver and intestinal microsomes of humans and monkeys: contribution of UGT1A1, UGT1A8 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of raloxifene glucuronidation: potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols: Mass Spectrometry Fragmentation of Raloxifene 6-Glucuronide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mass spectrometry fragmentation pattern of Raloxifene (B1678788) 6-glucuronide, a major metabolite of the selective estrogen receptor modulator, Raloxifene. The included protocols and data are intended to guide researchers in the development and validation of analytical methods for the quantification of this compound in various biological matrices.

Introduction

Raloxifene is a widely prescribed medication for the prevention and treatment of osteoporosis in postmenopausal women.[1][2] Following oral administration, Raloxifene undergoes extensive first-pass metabolism, primarily through glucuronidation, leading to the formation of several metabolites, including Raloxifene 6-glucuronide.[1][2] Accurate and sensitive bioanalytical methods are crucial for pharmacokinetic and drug metabolism studies of Raloxifene. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high selectivity and sensitivity.[3][4] Understanding the fragmentation pattern of this compound is fundamental to developing robust LC-MS/MS methods.

Mass Spectrometry Fragmentation Pathway

Under positive electrospray ionization (ESI+) conditions, this compound readily forms a protonated molecule [M+H]⁺ at an m/z of approximately 650.2.[1][5] Collision-induced dissociation (CID) of this precursor ion primarily results in the neutral loss of the glucuronic acid moiety (176 Da), yielding the protonated Raloxifene aglycone at m/z 474.2.[1][3][5] This characteristic fragmentation is a key transition for the selective detection and quantification of this compound.

Further fragmentation of the Raloxifene aglycone (m/z 474.2) can occur, providing additional structural confirmation. Common product ions include a fragment at m/z 268.7, corresponding to the phenyl benzothiophene (B83047) ring, and a fragment at m/z 112, representing the N-ethyl-piperidine moiety.[3]

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efflux and uptake transport and gut microbial reactivation of raloxifene glucuronides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Study Raloxifene 6-Glucuronide Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Raloxifene is a second-generation selective estrogen receptor modulator (SERM) utilized for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[1][2] It exerts its effects by binding to estrogen receptors (ERs), acting as an agonist in some tissues (e.g., bone) and an antagonist in others (e.g., breast and uterus).[2] Following oral administration, Raloxifene undergoes extensive first-pass metabolism, primarily through glucuronidation, leading to the formation of metabolites such as Raloxifene 6-glucuronide. This metabolite is a primary circulating form of the drug. Understanding the biological activity of this compound is crucial for a comprehensive understanding of Raloxifene's overall pharmacological profile.

These application notes provide detailed protocols for a panel of cell-based assays designed to characterize the activity of this compound. The described assays will enable researchers to assess its estrogenic and anti-estrogenic potential by evaluating its impact on cell proliferation, its ability to modulate estrogen receptor-mediated gene transcription, and its effect on specific signaling pathways.

Data Presentation

The following tables summarize the known quantitative data for Raloxifene and its 6-glucuronide metabolite. These values are essential for designing and interpreting the results of the cell-based assays described herein.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Receptor | IC50 | Reference |

| Raloxifene | Estrogen Receptor | Similar to Estradiol | [3] |

| This compound | Estrogen Receptor | 290 µM | [4] |

| Raloxifene 4'-glucuronide | Estrogen Receptor | 370 µM | [5] |

Table 2: In Vitro Activity Data

| Assay | Cell Line | Compound | Activity | Potency (IC50/EC50) | Reference |

| Cell Proliferation | MCF-7 | Raloxifene | Inhibition | ~10 µM (induces ~50% cell death) | [6] |

| Cell Proliferation | MCF-7 | Raloxifene Glucuronides | Inhibition | >100-fold less potent than Raloxifene | [7] |

| ERE-Luciferase Reporter | T47D-KBluc | Raloxifene | Antagonist | - | [8] |

| TGFβ3 Promoter Activation | Various | Raloxifene | Agonist | Nanomolar concentrations | [9] |

| TGFβ3 Promoter Activation | - | Raloxifene Glucuronides | Less effective than Raloxifene | - | [7] |

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and the experimental approach, the following diagrams are provided.

References

- 1. bioivt.com [bioivt.com]

- 2. researchgate.net [researchgate.net]